

Decapreno-β-carotene: A Technical Guide to its Origins and Discovery

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Compound of Interest

Compound Name: Decapreno-|A-carotene

Cat. No.: B127249

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of decapreno-β-carotene, a C50 carotenoid notable for its synthetic history and application in analytical chemistry. While its natural occurrence is reported, detailed quantitative data remains limited. This document will delve into its discovery through chemical synthesis, its known natural sources, and the experimental methodologies used for its analysis.

Discovery and Synthesis

The initial discovery of decapreno- β -carotene is rooted in chemical synthesis. A pivotal publication in 1961 by Joseph D. Surmatis and Alfred Ofner detailed a novel synthesis of both trans- β -carotene and the then-new C50 carotenoid, decapreno- β -carotene.[1][2] Their work, conducted at Hoffmann-La Roche, described a building scheme where vitamin A aldehyde was used as a key component to extend the polyene chain, resulting in the formation of decapreno- β -carotene.[1] This synthetic achievement marked the formal discovery and characterization of this specific C50 analogue of the more common β -carotene.

Natural Sources

While the primary context of decapreno-β-carotene in scientific literature is as a synthetic compound, there are reports of its presence in at least one natural source.



- Schizochytrium limacinum: This marine microalga is cited as a natural source from which
 decapreno-β-carotene has been extracted.[3] S. limacinum is a heterotrophic protist known
 for its production of various lipids and carotenoids. However, detailed quantitative analyses
 of decapreno-β-carotene concentrations in this organism are not readily available in the
 reviewed literature.
- Bacterial C50 Carotenoids: While not specifying decapreno-β-carotene, various bacteria are known to produce C50 carotenoids. Genera such as Arthrobacter are recognized producers of other C50 carotenoids like decaprenoxanthin. This suggests that other microorganisms could potentially synthesize decapreno-β-carotene, though specific evidence is yet to be widely reported.

Table 1: Reported Natural Source of Decapreno-β-carotene

Organism	Common Name	Phylum/Group	Reported Presence of Decapreno-β- carotene	Quantitative Data
Schizochytrium limacinum	Marine Microalga	Labyrinthulomyc etes	Yes	Not specified in available literature

Experimental Protocols

Due to its primary application as an internal standard in High-Performance Liquid Chromatography (HPLC), the most well-documented experimental protocols involving decapreno-β-carotene are for its use in the quantification of other carotenoids.

3.1. Quantification of Hydrocarbon Carotenoids using Decapreno-β-carotene as an Internal Standard

Decapreno- β -carotene is commercially available in high purity and is frequently used as an internal standard for the HPLC analysis of hydrocarbon carotenoids like α -carotene and β -carotene.[4] Its longer carbon chain gives it a distinct retention time, allowing for clear separation from the C40 carotenoids being quantified.



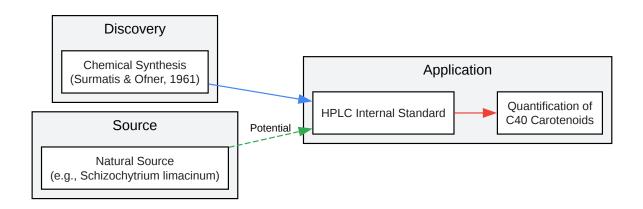
Principle: A known amount of the decapreno-β-carotene internal standard is added to a sample containing the carotenoids of interest. The mixture is then extracted and analyzed by HPLC. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte. This method corrects for variations in extraction efficiency and injection volume.

Representative HPLC System:

- Column: C18 reversed-phase column
- Mobile Phase: An isocratic system, for example, a mixture of methanol, tetrahydrofuran, and water.
- Detection: UV/Vis detector at the wavelength of maximum absorbance for the carotenoids of interest (typically around 450 nm).

Visualizations

Diagram 1: Logical Flow from Synthesis to Application

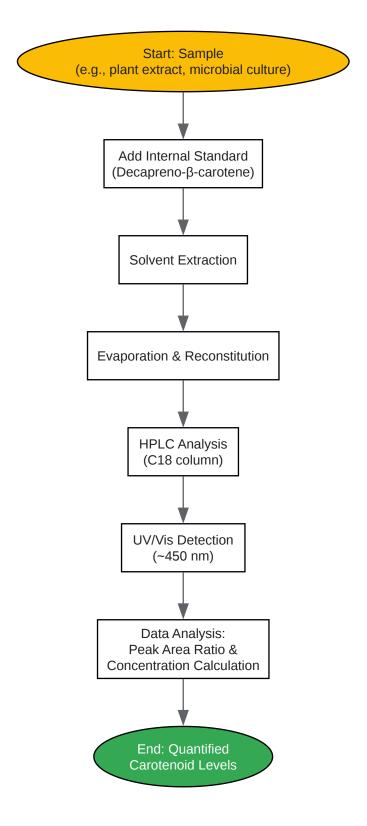


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Caption: Discovery and application of decapreno-β-carotene.

Diagram 2: General Experimental Workflow for Carotenoid Analysis using an Internal Standard





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Caption: Workflow for carotenoid analysis.



Conclusion

Decapreno- β -carotene holds a unique position in the study of carotenoids. Its well-documented chemical synthesis has made it a valuable tool in analytical chemistry, particularly as an internal standard for HPLC. While its presence in the marine microalga Schizochytrium limacinum points to a natural origin, further research is required to fully elucidate the breadth of its natural sources, its biosynthetic pathways, and to quantify its abundance in various organisms. For researchers and professionals in drug development, decapreno- β -carotene serves as a reminder of the interplay between synthetic chemistry and natural product discovery, and as a crucial component for accurate quantification in carotenoid research.

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